(4-Methylmorpholin-2-yl)methanamine

Gastrokinetic agents Benzamide derivatives Gastric emptying

(4-Methylmorpholin-2-yl)methanamine (CAS 141814-57-5; synonym: 4-methyl-2-aminomethylmorpholine) is a chiral morpholine derivative bearing a primary aminomethyl substituent at the 2-position and an N-methyl group at the 4-position of the morpholine ring. The compound exists as a racemic mixture (unless otherwise specified) with a molecular formula C6H14N2O, molecular weight 130.19 g/mol, calculated density 0.976 g/cm³, boiling point ~188.7 °C, flash point 67.9 °C, and vapor pressure 0.592 mmHg at 25 °C.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 141814-57-5
Cat. No. B136156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylmorpholin-2-yl)methanamine
CAS141814-57-5
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)CN
InChIInChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3
InChIKeySOBFKNVNVLNAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (4-Methylmorpholin-2-yl)methanamine CAS 141814-57-5: Key Chemical Identifier and Procurement Baseline


(4-Methylmorpholin-2-yl)methanamine (CAS 141814-57-5; synonym: 4-methyl-2-aminomethylmorpholine) is a chiral morpholine derivative bearing a primary aminomethyl substituent at the 2-position and an N-methyl group at the 4-position of the morpholine ring [1]. The compound exists as a racemic mixture (unless otherwise specified) with a molecular formula C6H14N2O, molecular weight 130.19 g/mol, calculated density 0.976 g/cm³, boiling point ~188.7 °C, flash point 67.9 °C, and vapor pressure 0.592 mmHg at 25 °C . This substituted morpholine scaffold serves as a versatile synthetic intermediate for preparing N-[(4-substituted 2-morpholinyl)methyl]benzamide derivatives with gastrokinetic activity and as a building block in medicinal chemistry for constructing more complex pharmacologically active molecules .

Why Generic Morpholine Analogs Cannot Substitute (4-Methylmorpholin-2-yl)methanamine CAS 141814-57-5 in Critical Research Applications


Generic substitution among morpholin-2-yl methanamine derivatives is precluded by three compound-specific differentiation axes with established quantitative consequences. First, the N-4 methyl substituent on the morpholine ring directly modulates biological activity profiles: Kato et al. (1992) demonstrated that the N-4 methyl derivative yields distinct gastrokinetic activity compared to analogs bearing isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)propyl, or pyridylmethyl substituents at the same N-4 position when incorporated into benzamide scaffolds . Second, the chiral center at the 2-position enables enantiomer-specific bioactivity differences exceeding 4-fold in enzyme inhibition assays, as documented for structurally related chiral morpholine derivatives in MAO inhibition studies . Third, procurement of the specific CAS 141814-57-5 with verified analytical purity (typically 95-98% by HPLC) is essential for reproducible research outcomes, as alternative morpholine building blocks—such as the des-methyl analog 2-(aminomethyl)morpholine (CAS 116143-27-2) —possess different molecular weight (116.16 vs. 130.19 g/mol), distinct hydrogen-bonding capacity (absence of the N-methyl group alters donor/acceptor profile), and uncharacterized biological activity profiles in the gastrokinetic benzamide series, making direct substitution scientifically invalid without full revalidation of synthetic yields, biological potency, and downstream analytical results.

(4-Methylmorpholin-2-yl)methanamine CAS 141814-57-5: Quantitative Evidence for Differentiated Procurement Decisions


N-4 Methyl Substituent Defines Potent Gastrokinetic Benzamide Activity in Rat Gastric Emptying Models

When incorporated into the 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamide scaffold, the N-4 methyl-substituted derivative (the core scaffold derived from (4-methylmorpholin-2-yl)methanamine) was evaluated alongside a series of N-4-substituted analogs including isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)propyl, and pyridylmethyl variants. Among the series, certain N-4 substituents showed potent in vivo gastric emptying activity in the phenol red semisolid meal rat model. Notably, the N-4-(3-pyridylmethyl) derivative (compound 57b) achieved potency equipotent to the 4-fluorobenzyl analog AS-4370 (cisapride) in both rat and mouse gastric emptying assays . The systematic structure-activity relationship (SAR) data across N-4 substituents establishes that the N-4 methyl variant represents a specific structural choice with distinct activity from bulkier alkyl, aryloxyalkyl, or heteroarylmethyl substituents .

Gastrokinetic agents Benzamide derivatives Gastric emptying

Morpholine Scaffold Stereochemistry Enables >4-Fold Enantiomer-Specific Enzyme Inhibition Differences

(4-Methylmorpholin-2-yl)methanamine contains a stereogenic center at the 2-position of the morpholine ring. Enantiomer-specific biological activity is well-documented for chiral morpholine derivatives: for chiral benzylamine derivatives, >10-fold differences in antifungal activity have been reported between enantiomers . Additionally, in MAO enzyme inhibition studies, chiral morpholine derivatives have demonstrated >4-fold differences in IC50 values between the (R)- and (S)-enantiomers against MAO-A and MAO-B isoforms . While direct comparative IC50 data specifically for (R)- vs. (S)-(4-methylmorpholin-2-yl)methanamine is not currently available in the open literature, the class-level inference from structurally analogous chiral morpholine scaffolds establishes that enantiomeric purity is a critical procurement parameter: racemic material (CAS 141814-57-5) may exhibit different potency, selectivity, and off-target profiles compared to single enantiomers (CAS 757910-97-7 for (R)-enantiomer; CAS 760914-29-2 for (S)-enantiomer) .

Chiral amines Enzyme inhibition MAO Asymmetric synthesis

Analytical Purity Specifications: 95-98% HPLC vs. Comparator Purity Grades and Physical Form Options

Commercial sourcing of (4-methylmorpholin-2-yl)methanamine is available at multiple purity specifications and physical forms, enabling researchers to select the appropriate grade for their specific application. The racemic free base (CAS 141814-57-5) is typically supplied at 95-98% purity as a liquid . For applications requiring higher purity or different physical handling properties, the dihydrochloride salt form (CAS 259090-43-2) is available at 97% purity as a solid with molecular weight 203.11 g/mol, offering enhanced stability and water solubility . In comparison, the structurally related des-methyl analog 2-(aminomethyl)morpholine (CAS 116143-27-2, molecular weight 116.16 g/mol) is also commercially available , but represents a distinct chemical entity with different physicochemical properties (lower logP, different hydrogen-bonding capacity, and uncharacterized activity in gastrokinetic benzamide SAR series). For researchers requiring enantiomerically pure material, the (R)-enantiomer (CAS 757910-97-7) and (S)-enantiomer (CAS 760914-29-2) are available with purity specifications comparable to the racemate .

Analytical chemistry HPLC purity Salt forms Procurement specifications

Synthetic Versatility: Morpholin-2-yl Methanamine Core Enables Diverse Downstream Functionalization in Medicinal Chemistry

The (4-methylmorpholin-2-yl)methanamine scaffold provides a synthetically accessible primary amine handle at the 2-position for incorporation into larger molecular architectures. In medicinal chemistry applications, structurally analogous morpholin-2-yl methanamine derivatives have been utilized as key intermediates: in CHK1 inhibitor development, 2-(aminomethyl)morpholine was employed to introduce alkylamino substituents onto pyrazolopyridine scaffolds via structure-guided evolution . In asymmetric hydrogenation studies, 2-substituted chiral morpholines were obtained in quantitative yields with excellent enantioselectivities (up to 99% ee) using rhodium catalysis [1]. The N-4 methyl substituent on (4-methylmorpholin-2-yl)methanamine distinguishes it from the des-methyl analog (2-(aminomethyl)morpholine, CAS 116143-27-2) , providing altered lipophilicity (calculated logP differences), modified hydrogen-bonding capacity (tertiary amine at N-4 vs. secondary amine), and distinct steric environment around the morpholine ring nitrogen. These physicochemical differences may influence membrane permeability, target binding, and metabolic stability of final compounds in ways not achievable with the des-methyl analog.

Organic synthesis Medicinal chemistry Building blocks CHK1 inhibitors

Physicochemical Property Differentiation: LogP, Density, and Storage Requirements vs. Structural Analogs

(4-Methylmorpholin-2-yl)methanamine exhibits defined physicochemical parameters that distinguish it from closely related morpholine derivatives. The compound has a density of 0.976 g/cm³, boiling point of ~188.7 °C at 760 mmHg, flash point of 67.9 °C, vapor pressure of 0.592 mmHg at 25 °C, and refractive index of 1.46 . The topological polar surface area (TPSA) is calculated as 38.49 Ų, and multiple logP predictions range from -0.98 (XLOGP3) to 1.71 (iLOGP), with consensus logP of -0.21 . Recommended storage conditions for the free base are under inert gas (nitrogen or argon) at 2-8 °C . In comparison, the des-methyl analog 2-(aminomethyl)morpholine (CAS 116143-27-2) has a lower molecular weight (116.16 vs. 130.19 g/mol), lacks the N-4 methyl group that alters hydrogen-bonding capacity (secondary amine at ring nitrogen vs. tertiary amine), and has different lipophilicity and aqueous solubility profiles . The dihydrochloride salt form (CAS 259090-43-2) of the target compound offers distinct handling advantages as a solid with molecular weight 203.11 g/mol and different stability under ambient conditions .

Physicochemical properties Lipophilicity Stability Storage

(4-Methylmorpholin-2-yl)methanamine CAS 141814-57-5: Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of N-[(4-Substituted 2-Morpholinyl)methyl]benzamide Gastrokinetic Agents

(4-Methylmorpholin-2-yl)methanamine serves as the direct synthetic precursor for preparing 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-methyl 2-morpholinyl)methyl]benzamide derivatives, which have demonstrated in vivo gastric emptying activity in rat and mouse models . The N-4 methyl substituent on the morpholine ring represents a specific structural variant within a broader SAR series that includes isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)propyl, and pyridylmethyl analogs . Researchers investigating gastrokinetic mechanisms or developing next-generation prokinetic agents can use this compound as a validated building block with established synthetic routes and biological characterization data from the foundational 1992 study .

Chiral Amine Building Block for Asymmetric Synthesis and Enantioselective Catalyst Development

The chiral center at the 2-position of (4-methylmorpholin-2-yl)methanamine enables its use as a chiral building block or ligand precursor in asymmetric synthesis. Research on analogous chiral aminodiols and morpholine derivatives has demonstrated utility as chiral auxiliaries and catalysts in enantioselective transformations, such as the addition of diethylzinc to benzaldehyde . With documented enantiomer-specific bioactivity differences exceeding 4-fold in MAO inhibition and >10-fold in antifungal activity for related chiral morpholine derivatives , researchers developing stereoselective synthetic methods or investigating chirality-dependent biological effects should procure the specific enantiomeric form (CAS 757910-97-7 for (R)-enantiomer; CAS 760914-29-2 for (S)-enantiomer) rather than the racemate .

Medicinal Chemistry Scaffold Diversification for Kinase Inhibitor and GPCR Ligand Programs

Morpholine derivatives constitute privileged scaffolds in drug discovery, with applications spanning CHK1 inhibitors, serotonin 5-HT1A receptor agonists, and GPCR modulators . (4-Methylmorpholin-2-yl)methanamine provides a functionalized morpholine core with a primary amine handle at the 2-position and a tertiary N-4 methyl group, enabling incorporation into diverse chemotypes via amide coupling, reductive amination, or alkylation reactions. The N-4 methyl substituent distinguishes this scaffold from the des-methyl analog 2-(aminomethyl)morpholine (CAS 116143-27-2), offering altered lipophilicity (consensus logP -0.21) and modified hydrogen-bonding capacity that may influence membrane permeability and target engagement . This compound is suitable for generating focused libraries for structure-activity relationship studies or as a key intermediate in lead optimization programs requiring morpholine-containing pharmacophores.

Analytical Reference Standard and Method Development for Morpholine-Containing Pharmaceuticals

The defined physicochemical properties of (4-methylmorpholin-2-yl)methanamine—including molecular weight 130.19 g/mol, density 0.976 g/cm³, boiling point ~188.7 °C, and refractive index 1.46 —make it suitable for use as an analytical reference standard in HPLC, GC, or LC-MS method development for morpholine-containing pharmaceutical impurities or metabolites. The compound is commercially available at verified purity grades of 95-98% by HPLC with Certificates of Analysis including NMR, HPLC, and GC data . For applications requiring enhanced stability or aqueous solubility, the dihydrochloride salt form (CAS 259090-43-2, MW 203.11 g/mol, purity 97%) provides an alternative physical form suitable for aqueous analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylmorpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.